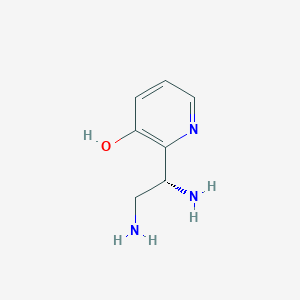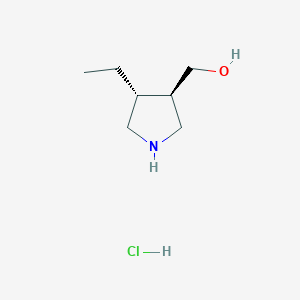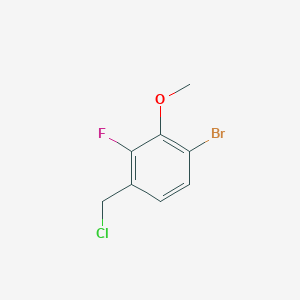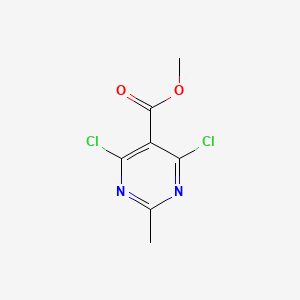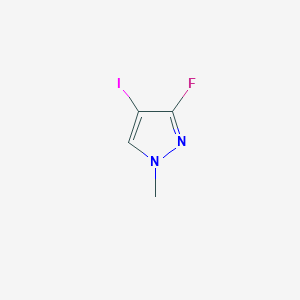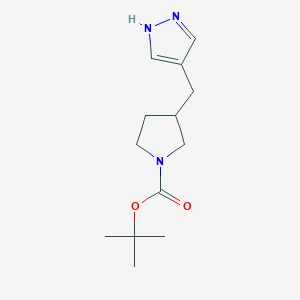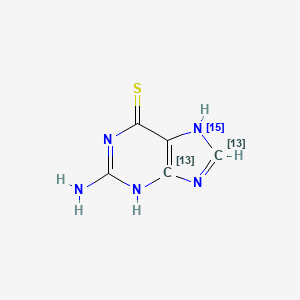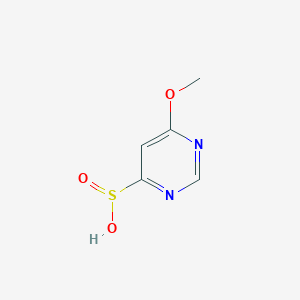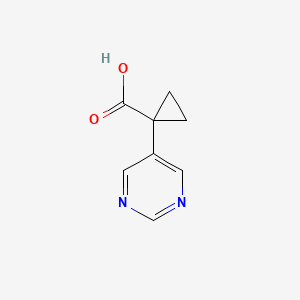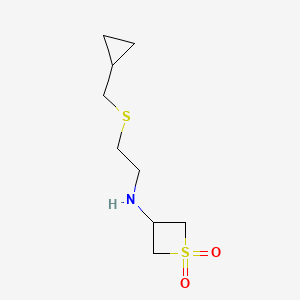
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietanes are four-membered rings containing sulfur, and the 1,1-dioxide form indicates the presence of two oxygen atoms bonded to the sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes nucleophilic addition with cyclopropylmethyl thiol to form the corresponding thioether. This intermediate is then subjected to oxidation to introduce the sulfone functionality, resulting in the formation of the thietane 1,1-dioxide ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring .
Aplicaciones Científicas De Investigación
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Mecanismo De Acción
The mechanism of action of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities, such as antidepressant properties.
Uniqueness
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO2S2 |
|---|---|
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)6-9(7-14)10-3-4-13-5-8-1-2-8/h8-10H,1-7H2 |
Clave InChI |
QIDARQPOEWONFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CSCCNC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


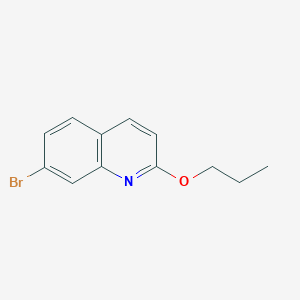
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
